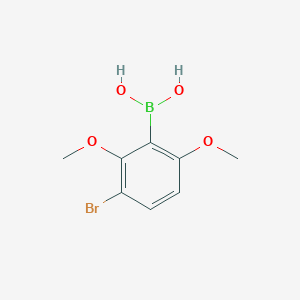

3-溴-2,6-二甲氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

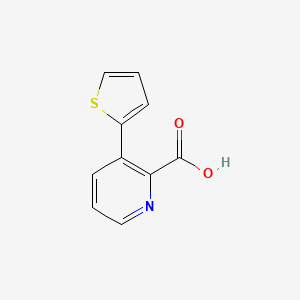

3-Bromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 260.88 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-bromo-2,6-dimethoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,6-dimethoxyphenylboronic acid is 1S/C8H10BBrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethoxyphenylboronic acid is a solid substance at room temperature . It has a molecular weight of 260.88 . The compound should be stored at a temperature of 2-8°C .科学研究应用

测定抗氧化剂活性的分析方法

硼酸及其衍生物在制定用于测定抗氧化剂活性的分析方法中发挥着重要作用。基于氢原子或电子的转移的 ORAC、HORAC、TRAP 和 TOSC 等测试的关键介绍强调了它们在评估各种样品中抗氧化剂容量的动力学或达到平衡状态的适用性。这些依赖于分光光度法的方法强调了硼酸在促进复杂样品中抗氧化剂活性和容量分析中的重要性,可能包括涉及“3-溴-2,6-二甲氧基苯硼酸”衍生物的那些 (Munteanu & Apetrei, 2021)。

电化学表面处理和能量存储

关于路易斯酸性卤代铝室温离子液体 (RTIL) 的电化学技术的综述展示了电镀和能量存储领域不断发展的研究。硼酸,包括潜在的“3-溴-2,6-二甲氧基苯硼酸”,由于它们与这些 RTIL 相互作用的能力,可能在新型电化学应用的开发中发挥作用。这突出了它们在推进电化学技术中的重要性,这些技术可能带来更有效的能量存储和表面处理技术 (Tsuda, Stafford, & Hussey, 2017)。

安全和危害

作用机制

Mode of Action

These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . This suggests that 3-Bromo-2,6-dimethoxyphenylboronic acid could potentially be involved in similar reactions.

Result of Action

The ability of boronic acids to form stable covalent bonds with a variety of biological targets suggests that they could potentially modulate a wide range of biological processes .

Action Environment

The action of 3-Bromo-2,6-dimethoxyphenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For example, the formation of boronate esters is pH-dependent, with the reaction favoring ester formation at higher pH levels . Additionally, the presence of diols can compete with the target molecule for binding to the boronic acid, potentially affecting its efficacy .

属性

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKMVAQHOAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethoxyphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)